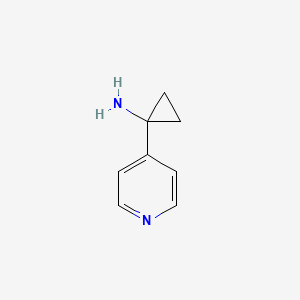

1-(ピリジン-4-イル)シクロプロパンアミン

概要

説明

1-(Pyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula C8H10N2. It features a cyclopropane ring bonded to a pyridine ring through an amine group.

科学的研究の応用

1-(Pyridin-4-YL)cyclopropanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

作用機序

Target of Action

The primary target of 1-(Pyridin-4-YL)cyclopropanamine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . The compound interacts with this target to exert its effects .

Mode of Action

1-(Pyridin-4-YL)cyclopropanamine interacts with the PRS, specifically at the ATP-site . This interaction inhibits the function of PRS, leading to the disruption of protein synthesis in the parasite .

Biochemical Pathways

The inhibition of PRS by 1-(Pyridin-4-YL)cyclopropanamine affects the protein synthesis pathway in the parasite . This disruption in protein synthesis leads to the death of the parasite, thereby exerting an antimalarial effect .

Pharmacokinetics

It has been tested for oxidative metabolism in human and rat liver microsomes

Result of Action

The result of the action of 1-(Pyridin-4-YL)cyclopropanamine is the inhibition of protein synthesis in the parasite, leading to its death . This results in an antimalarial effect .

生化学分析

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . For instance, it has been validated to bind to Toxoplasma gondii PRS, a prolyl-tRNA synthetase, and kill toxoplasma parasites .

Cellular Effects

1-(Pyridin-4-YL)cyclopropanamine has been shown to have significant effects on various types of cells and cellular processes. It exhibits potent inhibition at the cellular level against T. gondii parasites . This suggests that 1-(Pyridin-4-YL)cyclopropanamine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(Pyridin-4-YL)cyclopropanamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it acts as an ATP-mimetic, binding to the ATP-site of the prolyl-tRNA synthetase in T. gondii, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits low to moderate stability in human and rat liver microsomes .

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors in the metabolic pathways related to the synthesis and degradation of pyrimidines .

準備方法

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-YL)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield 1-(Pyridin-4-YL)cyclopropanamine. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of 1-(Pyridin-4-YL)cyclopropanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

化学反応の分析

Types of Reactions

1-(Pyridin-4-YL)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted cyclopropanamines .

類似化合物との比較

Similar Compounds

- 1-(Pyridin-3-YL)cyclopropanamine

- 1-(Pyridin-2-YL)cyclopropanamine

- 1-(Pyridin-4-YL)cyclopropanol

Uniqueness

1-(Pyridin-4-YL)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

生物活性

Overview

1-(Pyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula CHN. It features a cyclopropane ring connected to a pyridine ring via an amine group. This compound has garnered attention for its significant biological activities, particularly in the context of inhibiting specific enzymes and affecting cellular processes.

The primary target of 1-(Pyridin-4-YL)cyclopropanamine is Prolyl-tRNA synthetase (PRS) . The compound inhibits PRS by interacting with the ATP-binding site, leading to disruptions in protein synthesis within parasitic organisms such as Toxoplasma gondii . This inhibition is crucial as it directly affects the parasite's ability to produce proteins necessary for its survival.

Biochemical Pathways

1-(Pyridin-4-YL)cyclopropanamine has been shown to engage in various biochemical interactions:

- Inhibition of Protein Synthesis : By targeting PRS, the compound effectively halts protein synthesis, leading to parasite death.

- Cellular Effects : It exhibits potent inhibition at the cellular level, particularly against T. gondii, demonstrating its potential as an antiparasitic agent .

- Metabolic Interactions : The compound likely interacts with metabolic pathways related to pyrimidine synthesis and degradation, potentially influencing various cellular functions .

Pharmacokinetics

Research indicates that 1-(Pyridin-4-YL)cyclopropanamine undergoes oxidative metabolism in human and rat liver microsomes, suggesting a moderate stability profile in biological systems. This property is essential for understanding its bioavailability and therapeutic potential .

Antimicrobial Activity

1-(Pyridin-4-YL)cyclopropanamine has been evaluated for its antimicrobial properties. In laboratory studies, it has shown effectiveness against various pathogens, indicating its potential application in treating infections caused by resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Comparative Analysis

To better understand the uniqueness of 1-(Pyridin-4-YL)cyclopropanamine, a comparison with similar compounds can be insightful:

| Compound Name | Target Interaction | Unique Features |

|---|---|---|

| 1-(Pyridin-3-YL)cyclopropanamine | PRS | Different positional isomer may exhibit varied activity |

| 1-(Pyridin-2-YL)cyclopropanamine | PRS | Structural differences affect binding affinity |

| 1-(Pyridin-4-YL)cyclopropanol | Not directly linked to PRS | Alcohol instead of amine alters biological activity |

特性

IUPAC Name |

1-pyridin-4-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMKSDWWSUWVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。